BenchChemオンラインストアへようこそ!

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Regiochemistry Synthetic Intermediate Reactivity

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9) is a dihalogenated tetrahydroisoquinoline (THIQ) with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol. This compound features a precisely defined 6-bromo-7-chloro substitution pattern on the saturated isoquinoline core, distinguishing it from mono-halogenated and regioisomeric analogs.

Molecular Formula C9H9BrClN
Molecular Weight 246.53
CAS No. 1211521-05-9
Cat. No. B2836575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
CAS1211521-05-9
Molecular FormulaC9H9BrClN
Molecular Weight246.53
Structural Identifiers
SMILESC1CNCC2=CC(=C(C=C21)Br)Cl
InChIInChI=1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
InChIKeyXUMVOYPGDISUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9): A Distinct Dihalogenated THIQ Building Block for SAR-Driven Procurement


6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9) is a dihalogenated tetrahydroisoquinoline (THIQ) with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol . This compound features a precisely defined 6-bromo-7-chloro substitution pattern on the saturated isoquinoline core, distinguishing it from mono-halogenated and regioisomeric analogs. The THIQ scaffold is a privileged structure in medicinal chemistry, and the specific placement of bromine and chlorine substituents critically modulates physicochemical properties, including a predicted pKa of 8.27±0.20 for the secondary amine and a predicted LogP of approximately 2.75 . This distinct substitution pattern provides a unique vector for structure-activity relationship (SAR) exploration, orthogonal synthetic derivatization, and optimization of pharmacological parameters compared to other THIQ analogs, making it a strategically important intermediate for targeted library synthesis.

Why Generic THIQ Substitution Fails: The Critical Impact of 6,7-Substitution on Pharmacological and Physicochemical Outcomes


In the THIQ class, the position and identity of substituents on the aromatic ring are not interchangeable parameters; they fundamentally dictate pharmacological target engagement, selectivity, and compound developability. The presence of a 7-substituent has been demonstrated to be crucial for potent antagonism of the Orexin 1 (OX1) receptor (e.g., Ke = 23.7 nM), whereas 6-substituted analogs are generally inactive [1]. Furthermore, the specific halogen pairing impacts molecular conformation and crystal packing, with chlorine and bromine derivatives exhibiting nearly identical packing motifs that differ significantly from their fluorine analogs [2]. Generic substitution with a different dihalogenated or mono-halogenated THIQ—such as the 6,7-dichloro analog or the regioisomeric 7-bromo-6-chloro variant—would therefore be expected to yield a divergent pharmacological profile, altered synthetic reactivity, and distinct physicochemical properties, invalidating direct interchangeability in lead optimization or focused library synthesis.

Quantitative Differentiation Matrix for 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9) Against Key Analogs


Regioisomeric Differentiation: 6-Bromo-7-chloro vs. 7-Bromo-6-chloro Substitution Pattern

The target compound, 6-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9), is differentiated from its regioisomer, 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1781564-83-7), by the swapped positions of the bromine and chlorine atoms . This positional isomerism dictates the reactivity sequence for subsequent metal-catalyzed cross-coupling reactions. Aryl bromides are significantly more reactive than aryl chlorides in oxidative addition; thus, the target compound's 6-bromo substituent provides a kinetically preferred site for initial Pd(0)-catalyzed functionalization (e.g., Suzuki, Buchwald-Hartwig), while the 7-chloro group remains available for a secondary, orthogonal transformation . In the regioisomer, this reactivity hierarchy is geometrically reversed. This fundamental difference in synthetic strategy enables divergent chemical space exploration from a common core.

Regiochemistry Synthetic Intermediate Reactivity Halogen Exchange

Halogen Pairing Impact on D1 Dopamine Receptor Affinity: Br/Cl vs. Cl/Cl

In a study on 1-phenyl-THIQ analogs as D1 dopamine receptor antagonists, a 6-bromo analog (compound 2) demonstrated D1 binding affinity comparable to that of the previously reported 6-chloro analog (compound 6), whereas the 6,7-dihydroxy analog (compound 5) had significantly lower affinity [1]. This indicates that both bromine and chlorine at the 6-position are similarly effective for D1 binding, a finding that can be extended to suggest that the 6-bromo-7-chloro substitution pattern would maintain this activity. In contrast, the 6,7-dichloro-THIQ analog (a common alternative building block) presents only chlorine atoms, which may offer less steric bulk and a different electronic profile than the bromine atom, potentially affecting receptor binding and selectivity in untested systems.

Dopamine D1 Receptor Antagonist Binding Affinity Halogen Effect

Physicochemical Property Differentiation: Boiling Point and Lipophilicity Comparison

The target compound exhibits a predicted boiling point of 319.9±42.0 °C and a predicted LogP of 2.75, coupled with a pKa of 8.27±0.20 . These values can be directly compared to the closely related 6,7-dichloro analog (CAS 75416-52-3). The 6,7-dichloro compound has a lower predicted boiling point of 302.2±42.0 °C and a lower molecular weight (202.08 g/mol) . The higher boiling point and lipophilicity of the target compound, attributed to the presence of the heavier and more polarizable bromine atom, indicate a significant difference in compound handling, chromatographic behavior, and potential for blood-brain barrier penetration in downstream biological studies.

Physicochemical Properties Lipophilicity Volatility Purification

Dual Halogen Synthetic Utility for Orthogonal Derivatization

The presence of two different halogen atoms (Br and Cl) on the THIQ core provides a synthetically enabling feature for stepwise, orthogonal functionalization. As described in patent literature, 7,8-dihalo-substituted THIQs are utilized as inhibitors of phenylethanolamine N-methyltransferase (PNMT), where the specific halo substituents (chloro, bromo, fluoro, or iodo) are claimed [1]. The target compound's 6-bromo-7-chloro pattern allows for a first selective transformation at the bromide site (e.g., via Suzuki coupling) while retaining the chloride for a subsequent reaction (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution). This dual-halogen motif is not possible with the corresponding 6,7-dichloro or 6,7-dibromo analogs, which would either be less synthetically versatile or prone to bis-functionalization, limiting the generation of molecular diversity from a single advanced intermediate.

Orthogonal Reactivity Cross-Coupling Molecular Diversity Medicinal Chemistry

Purity Specification: Guaranteed 98% Purity for Reliable Research Outcomes

Commercially available 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1211521-05-9) is supplied with a certified purity of 98% . This high purity is a critical specification for research and development, ensuring that biological assay results are attributable to the target compound and not to confounding impurities. While purity is a standard metric, the explicit 98% specification provides a clear procurement benchmark that may not be consistently met across all suppliers of niche THIQ analogs, where purity can vary significantly and impact reproducibility in sensitive biochemical and cellular assays.

Purity Quality Control Reproducibility Procurement Standard

High-Impact Application Scenarios for 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Based on Product-Specific Evidence


Orthogonal Diversification in CNS-Targeted Library Synthesis

Medicinal chemists designing focused libraries for CNS targets, such as the Orexin 1 receptor or D1 dopamine receptor, can leverage the dual-halogen motif of this compound as a single, advanced intermediate. The first diversification step can selectively target the C6 bromide via Suzuki coupling to introduce aryl or heteroaryl moieties, while the C7 chloride can be subsequently utilized for amination or etherification [1]. This sequential strategy, only possible due to the specific 6-Br/7-Cl substitution, efficiently generates diverse analogs in a two-step sequence, a significant advantage over the use of 6,7-dichloro analogs, which lack this orthogonal reactivity, as described in Section 3, Evidence 4.

PNMT Inhibitor Lead Optimization for Cardiovascular or Metabolic Disease

Researchers optimizing THIQ-based inhibitors of phenylethanolamine N-methyltransferase (PNMT) for cardiovascular or metabolic disease indications should consider this compound as a core scaffold. The 6,7-dihalo substitution pattern is a key feature of known PNMT inhibitors as claimed in foundational patents . The specific 6-bromo-7-chloro pairing offers a distinct steric and electronic profile compared to the preferred 7,8-dichloro variant, potentially fine-tuning enzyme inhibition kinetics and selectivity over the α2-adrenoceptor, a common selectivity issue for this target class as highlighted in Section 3, Evidence 3.

Physicochemical Property Optimization for Improved CNS Penetration

In a lead optimization campaign where increasing lipophilicity is a goal to enhance blood-brain barrier penetration, this compound is a strategically superior choice over the less lipophilic 6,7-dichloro analog. The predicted LogP difference (~2.75 vs. lower for dichloro) and higher boiling point, as detailed in Section 3, Evidence 3, directly inform compound handling and purification. By initiating synthetic exploration with the 6-bromo-7-chloro scaffold, teams can more efficiently explore lipophilic chemical space without additional synthetic steps to increase hydrophobicity.

Reliable Biological Assay Screening with High-Purity Building Blocks

For core facilities and screening labs requiring high-confidence biological data, the procurement of the guaranteed 98% purity standard of this compound ensures assay reproducibility . This is critical when screening against panels of receptors or enzymes, where impurities at even low levels (e.g., 2-5%) can lead to false positives or negatives in high-throughput screens. This quality specification, as discussed in Section 3, Evidence 5, directly supports the 'garbage in, garbage out' principle of assay science, providing a reliable chemical probe for target validation and hit-to-lead progression.

Quote Request

Request a Quote for 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.